molecular formula C5H3Cl2N3O2 B019429 2,6-Dichloro-4-nitraminopyridine CAS No. 2587-03-3

2,6-Dichloro-4-nitraminopyridine

Cat. No. B019429
CAS RN: 2587-03-3
M. Wt: 208 g/mol
InChI Key: QFHVOEQUMGNHPU-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitraminopyridine is a chemical compound with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208 . It is used for research and development purposes .


Synthesis Analysis

A synthesis route to an important intermediate 4-amino-2,6-dichloropyridine was developed. The process starts with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-nitraminopyridine is characterized by a molecular formula of C5H3Cl2N3O2 . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography.


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Scientific Research Applications

  • Chemical Synthesis and Complex Formation:

    • Complexes like dinuclear nickel(II) can be synthesized using derivatives of 2,6-Dichloro-4-nitraminopyridine, exhibiting conformational flexibility and magnetochemical characteristics. Such complexes are valuable in studying magnetic properties and potentially in designing magnetic materials (Dietz et al., 1998).
    • 2,6-Dichloro-4-nitraminopyridine derivatives are versatile reagents used in synthesizing various compounds, including those with potential biological applications (Katritzky et al., 1995).
    • The monoanion of 2,6-Dichloro-4-nitraminopyridine derivatives stabilizes quadruply bonded units, contributing to the synthesis of di- and trinuclear complexes. Such complexes are significant in understanding high-field displacement due to magnetic anisotropy (Cotton et al., 2001).
  • Pharmaceutical Research and Medicinal Chemistry:

    • Certain derivatives of 2,6-Dichloro-4-nitraminopyridine exhibit antimalarial properties, indicating potential pharmaceutical applications (Colbry et al., 1984).
    • Novel synthetic methods for derivatives like 2-amino-4,6-dichloro-5-nitropyrimidine facilitate the preparation of MGMT inhibitors, highlighting potential therapeutic applications (Lopez et al., 2009).
  • Material Science and Ligand Chemistry:

    • Derivatives such as 2,6-bis(pyrazolyl)pyridines offer versatile ligands for coordination chemistry, with implications in biological sensing and unusual spin-state transitions in iron complexes (Halcrow, 2005).
    • The synthesis of 2,3,5,6-tetrahalogenopyridines from 2,6-diaminopyridine suggests its utility in preparing materials and compounds with specific halogenated patterns (Chen & Flowers, 1980).
  • Structural and Spectral Studies:

    • The study of hydrogen-bonded adducts of derivatives like 2,6-dichloro-4-nitrophenol with other molecules reveals insights into intermolecular interactions and spectral characteristics (Majerz et al., 1994).
    • Research into the tautomeric and conformational preferences of nitraminopyridines, including 2,6-Dichloro-4-nitraminopyridine, contributes to our understanding of their stability and reactivity (Gawinecki et al., 1997).

Safety And Hazards

Safety data sheets indicate that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Future Directions

The future directions of research on 2,6-Dichloro-4-nitraminopyridine could involve its use in the detection of pesticides. For instance, a luminescent 56-metal Cd(II)–Sm(III) nanocluster shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (a common pesticide) with high sensitivity and selectivity .

properties

IUPAC Name

N-(2,6-dichloropyridin-4-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c6-4-1-3(9-10(11)12)2-5(7)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHVOEQUMGNHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329593
Record name 2,6-Dichloro-4-nitraminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-nitraminopyridine

CAS RN

2587-03-3
Record name 2587-03-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dichloro-4-nitraminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-dichloropyridine-4-ylamine (10.0 g, 61 mmol) was slowly added in concentrated sulfuric acid (64 mL) at the rate to keep the internal reaction temperature <10° C. The mixture was then cooled to −5° C. and nitric acid (90%, 30 mL) was added dropwise to keep the reaction temperature below 0° C. over a period of 40 minutes. The reaction mixture was stirred at 0° C. for 2 hours and then poured into ice-water (500 mL). The title compound was isolated by filtration and dried in vacuo for the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,6-Dichloropyridin-4-amine (3.0 g, 18 mmol) was carefully added to concentrated sulfuric acid (20 mL). The mixture was cooled in an ice bath, and fuming nitric acid (2.6 mL) was added dropwise via pipette. The mixture was warmed to room temperature and stirred for 1 h, then poured onto crushed ice, resulting in a white precipitate. The white precipitate was collected by filtration, washed with cold water, and dried to afford the title compound (3.7 g), which was used for next step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 11 mL concentrated sulfuric acid was added 2,6-dichloropyridin-4-amine (2.18 g, 13.4 mmol) in an ice bath. After it was cooled to 0° C., 4.4 mL 90% nitric acid was added dropwise. After the reaction was performed by stirring for 1 h at room temperature, the reaction solution was poured into ice water to precipitate a solid product, and subjected to suction filtration. The resultant solid was washed with water and dried to afford 2.28 g titled product with a yield of 81.8%.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81.8%

Synthesis routes and methods IV

Procedure details

2,6-dichloropyridin-4-amine (100 g, 0.617 mol) was added slowly to conc. H2SO4 (415 mL) by portion while cooled with an ice bath. The mixture was cooled to 0° C., and nitric acid (250 mL) was added dropwise at 0° C. The mixture was stirred at room temperature for 2 h. TLC (petroleum ether/ethyl acetate=2:1) showed the reaction was complete. The mixture was poured into crushed ice and stirred for 30 min. The resulting precipitate was collected by filtration and washed with water to give crude N-(2,6-dichloropyridin-4-yl)nitramide as a yellow solid, which was used for the next step without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
415 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-nitraminopyridine
Reactant of Route 2
2,6-Dichloro-4-nitraminopyridine

Citations

For This Compound
3
Citations
RJ Rousseau, RK Robins - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
A new and convenient route to the synthesis of 4‐chloroimidazo[4,5‐c]pyridine (IV) has been devised. The preparation of 6‐chloroimidazo[4,5‐c]pyridine (IX) and 4,6‐dichloroimidazo[4, …
Number of citations: 79 onlinelibrary.wiley.com
PR Evans - 1997 - search.proquest.com
This thesis describes the synthesis of two nucleoside analogues with potential hydrogen bond acceptor sites removed. The effect that these compounds have on the sequence specific …
Number of citations: 5 search.proquest.com
CS GIAM - Pyridine and Its Derivatives, Volume 14, Part 3 …, 2009 - books.google.com
Aminohalopyridines are obtained by the action of anhydrous halogen acids (hydrogen bromide or hydrogen iodide) on 3-hydroxyglutaronitriles, glutaconitriles or 1, 3-dicyano-2-…
Number of citations: 0 books.google.com

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